An In-Depth Technical Guide to the Synthesis of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
An In-Depth Technical Guide to the Synthesis of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic route to 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene, a starburst-type triarylamine with significant potential in organic electronics and materials science. The document details a robust and efficient synthesis protocol based on the palladium-catalyzed Buchwald-Hartwig amination reaction. It offers in-depth insights into the reaction mechanism, experimental setup, purification, and characterization of the final product, tailored for researchers and professionals in chemistry and drug development.
Introduction: The Significance of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene, with the chemical formula C₄₅H₃₉N₃, is a complex organic molecule characterized by a central benzene ring symmetrically substituted with three (3-methylphenyl)phenylamino groups.[1] This unique starburst, non-planar, propeller-like structure imparts desirable electronic and physical properties, making it a compound of interest in several advanced applications.
The electron-rich nature of the nitrogen atoms and the extended π-conjugation across the molecule make it an excellent candidate for a hole-transporting material in organic light-emitting diodes (OLEDs) and other organic electronic devices. Furthermore, its derivatives have been investigated for their antioxidant properties.[2] The synthesis of such precisely functionalized triarylamines is crucial for the advancement of next-generation electronic and biomedical materials.
The Synthetic Pathway: A Threefold Buchwald-Hartwig Amination Approach
The most efficient and widely recognized method for the formation of C-N bonds between aryl groups is the Buchwald-Hartwig amination.[3][4][5] This palladium-catalyzed cross-coupling reaction offers a versatile and high-yielding route to triarylamines from aryl halides and anilines. For the synthesis of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene, a threefold amination strategy is employed, reacting a 1,3,5-trihalobenzene with three equivalents of N-(3-methylphenyl)aniline.
The general transformation is depicted below:
Caption: General scheme for the threefold Buchwald-Hartwig amination.
The choice of the halogen on the central benzene ring is critical, with the reactivity order being I > Br > Cl. Aryl iodides and bromides are generally preferred for their higher reactivity.[6]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of steps:
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Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.
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Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.
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Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the triarylamine product and regenerating the Pd(0) catalyst.[4][7]
The use of bulky, electron-rich phosphine ligands, such as XPhos, is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step, leading to higher yields and faster reaction rates.[8]
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 626-39-1 | Starting material |
| N-(3-methylphenyl)aniline | C₁₃H₁₃N | 183.25 | 1205-64-7 | Amine coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Palladium catalyst precursor |
| XPhos | C₃₃H₄₇P | 486.69 | 564483-18-7 | Phosphine ligand |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 865-48-5 | Base |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, degassed solvent |
Step-by-Step Procedure
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Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 mmol), N-(3-methylphenyl)aniline (3.3 mmol, 3.3 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and sodium tert-butoxide (3.6 mmol, 3.6 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene (20 mL) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene as a solid.
Caption: Step-by-step synthetic workflow diagram.
Product Characterization and Validation
The identity and purity of the synthesized 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₄₅H₃₉N₃ |
| Molecular Weight | 621.81 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 184-188 °C[1] |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm, methyl protons around δ 2.3 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-150 ppm, methyl carbon around δ 21 ppm. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 622.32 |
Expected NMR and Mass Spectra
Safety and Handling
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Palladium Catalysts and Ligands: These are often air- and moisture-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.
-
Toluene: This is a flammable and toxic solvent. Use in a well-ventilated area or a fume hood.
-
General Precautions: Always wear appropriate PPE when handling chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The threefold Buchwald-Hartwig amination provides an effective and reliable method for the synthesis of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene. Careful control of the reaction conditions, particularly the exclusion of oxygen and moisture, is crucial for achieving high yields. The protocol described in this guide, along with the characterization data, provides a solid foundation for researchers to synthesize and further investigate this promising material for applications in organic electronics and beyond.
References
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Dalton Transactions. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
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National Institutes of Health. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]
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Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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Royal Society of Chemistry. Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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Royal Society of Chemistry. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]
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ResearchGate. Synthesis of 1,3,5-Tris(phenylamino) Benzene Derivatives and Experimental and Theoretical Investigations of Their Antioxidation Mechanism. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Royal Society of Chemistry. Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]
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